molecular formula C6H5ClN4 B6353757 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1824051-49-1

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B6353757
CAS No.: 1824051-49-1
M. Wt: 168.58 g/mol
InChI Key: XNYSQACNCFMSMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a fused pyrazolopyrimidine heterocyclic core, which is recognized as a privileged scaffold in drug discovery due to its ability to mimic purine bases . While specific biological data for this exact molecule may be limited in the public domain, the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been extensively investigated for its potent biological activities. Research indicates that these derivatives are promising candidates for the development of targeted therapies, showing potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDK2) , Epidermal Growth Factor Receptor (EGFR) , and VEGFR-2 . The chloro substituent at the 5-position makes this molecule a versatile intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. As a key intermediate, it is strictly for research purposes in laboratory settings. Handling and Safety: This compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices. Storage should be in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-5-4(10-11)2-8-6(7)9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSQACNCFMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methylpyrazole with formamide . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Position Chlorine Atom

The chlorine atom at position 5 serves as a primary site for nucleophilic substitution reactions. This reactivity enables the introduction of diverse functional groups:

Reagent Conditions Product Application
Primary aminesK₂CO₃, DMF, 80°C, 12 h5-Amino-2-methyl-2H-pyrazolo[4,3-d]pyrimidinePrecursor for kinase inhibitors
Methoxide ionsNaOMe, MeOH, reflux, 6 h5-Methoxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidineBioisostere for drug optimization
ThiophenolEt₃N, THF, RT, 24 h5-Phenylthio-2-methyl-2H-pyrazolo[4,3-d]pyrimidineThioether prodrug development

Key Findings :

  • Substitution kinetics depend on the electronic effects of the pyrimidine ring, with faster rates observed under basic conditions.

  • The 5-amino derivative has been utilized in synthesizing CDK inhibitors with IC₅₀ values < 50 nM in lymphoma cell lines .

Cyclization Reactions

The compound participates in cyclization to form polycyclic systems, enhancing structural complexity for medicinal applications:

Example Reaction:

Reactant : Hydrazine hydrate
Conditions : Ethanol, reflux, 8 h
Product : Pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivative
Mechanism :

  • Hydrazine attacks the pyrimidine ring, forming an intermediate hydrazide.

  • Intramolecular cyclization eliminates H₂O, yielding a fused triazolo ring .

Applications :

  • Triazolo-fused derivatives show enhanced EGFR inhibition (IC₅₀ = 0.016 µM against wild-type EGFR) .

Cross-Coupling Reactions

The chlorine atom facilitates transition metal-catalyzed coupling reactions:

Reaction Type Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄DME, 90°C, 12 h5-Aryl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°C, 24 h5-(Arylamino)-2-methyl derivatives

Research Insight :

  • Aryl-substituted analogs demonstrated antiproliferative activity in A549 lung cancer cells (IC₅₀ = 8.21 µM) .

Alkylation and Condensation Reactions

The methyl group at position 2 and nitrogen atoms participate in alkylation/condensation:

Alkylation:

Reactant : Ethyl bromoacetate
Conditions : NaH, DMF, 0°C → RT
Product : 2-(Ethoxycarbonylmethyl)-5-chloro-2H-pyrazolo[4,3-d]pyrimidine
Use : Intermediate for prodrug synthesis.

Condensation:

Reactant : Benzaldehyde
Conditions : AcOH, H₂SO₄, reflux
Product : Quinoline-pyrido[2,3-d]pyrimidinone hybrid
Biological Relevance : Hybrid structures exhibit dual EGFR/MALT1 inhibition .

Catalytic Reductive Dechlorination

Conditions : H₂ (1 atm), Pd/C, EtOH, RT
Product : 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine
Application : Dechlorination reduces toxicity while retaining core scaffold bioactivity.

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Solvent Preference
Nucleophilic substitutionFastest60–80 kJ/molPolar aprotic (DMF)
Suzuki couplingModerate90–110 kJ/molEthers (DME)
CyclizationSlow120–140 kJ/molEthanol/water

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. Given its structural similarities to known anticancer agents, 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is being investigated for its potential to target specific kinases involved in cancer progression .

Case Study: Kinase Inhibition
A study focusing on the interaction of pyrazolo[4,3-d]pyrimidine derivatives with kinases demonstrated that modifications at specific positions could enhance inhibitory activity against cancer cell lines. This suggests that this compound may be a promising candidate for further development as an anticancer drug .

Sigma Receptor Ligands

Another significant application of this compound lies in its potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological disorders and pain modulation. Recent studies have identified derivatives of pyrazolo[3,4-d]pyrimidines as selective σ1 receptor antagonists with favorable pharmacokinetic profiles .

Case Study: Antinociceptive Properties
The compound has shown promise in animal models for pain relief, indicating its potential therapeutic use in treating chronic pain conditions. The structure-activity relationship (SAR) studies revealed that modifications at the 4-position significantly enhance selectivity and potency against sigma receptors .

EGFR-Tyrosine Kinase Inhibition

This compound derivatives have also been explored as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. These kinases are crucial in cell signaling pathways that regulate cell proliferation and survival.

Case Study: Anti-Proliferative Activity
A recent study synthesized new pyrazolo[3,4-d]pyrimidine derivatives aimed at evaluating their anti-proliferative effects against cancer cell lines by targeting EGFR. The results indicated that certain modifications increased binding affinity to the ATP-binding site of EGFR, leading to enhanced anti-cancer efficacy .

PDE5 Inhibition

The compound has been noted for its potential as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are widely used in treating erectile dysfunction and pulmonary hypertension by enhancing nitric oxide signaling.

Case Study: Cardiovascular Applications
Research has demonstrated that certain derivatives of pyrazolo[4,3-d]pyrimidines can effectively inhibit PDE5 activity. This inhibition leads to increased levels of cyclic GMP (cGMP), promoting vasodilation and lowering blood pressure . The development of these compounds could offer new therapeutic options for managing cardiovascular diseases.

Mechanism of Action

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazines from the evidence, emphasizing substituent effects, electronic properties, and biological activities.

Structural and Electronic Properties
Compound Name Substituents Molecular Weight HOMO-LUMO Gap (kcal/mol) Log P (Clog P) Key Electronic Features Reference
5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 5-Cl, 2-CH3 ~181.6 Not reported Estimated: 1.2 Chlorine enhances electrophilicity; methyl stabilizes N2 position N/A
N1-Methyl pyrazolo[4,3-d]pyrimidines N1-CH3, 2-Cl ~210–250 1.437 (similar analogs) -0.1 to 2.5 Low HOMO-LUMO gap (~1.4 kcal/mol) indicates high reactivity; Cl enhances electrophilicity
3-Methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine 3-CH3, 5-SO2CH3 256.09 1.437 < -0.1 Methylsulfonyl increases polarity; low Clog P limits bioavailability
AZD1480 (Jak2 inhibitor) 5-F, N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl] 375.8 Not reported 1.8 Fluorine enhances metabolic stability; bulky substituents improve target selectivity

Key Observations :

  • Substituent Effects: Chlorine and fluorine at the 5-position increase electrophilicity and binding affinity to kinases .
  • Electronic Stability : Narrow HOMO-LUMO gaps (~1.4 kcal/mol) in pyrazolo[4,3-e][1,2,4]triazines suggest high reactivity, which may correlate with biological activity .
  • Lipophilicity : Compounds with methylsulfonyl or polar groups (e.g., SO2CH3) exhibit low Clog P values (< -0.1), limiting membrane permeability .

Key Observations :

  • Antitumor Activity : N1-Methyl pyrazolo[4,3-d]pyrimidines with 2-Cl substituents show potent tubulin inhibition, comparable to vinca alkaloids . The 5-Cl substituent in the user’s compound may similarly enhance DNA intercalation or enzyme inhibition.
  • Kinase Selectivity : Bulky substituents (e.g., AZD1480’s fluoropyrimidinyl group) improve selectivity for Jak2 over related kinases . In contrast, methylsulfonyl or small methyl groups (as in the user’s compound) may reduce kinase affinity due to steric or electronic mismatches .
  • Antimicrobial Activity : Sulfonamide-linked pyrazolo[4,3-d]pyrimidines exhibit broad-spectrum activity, suggesting the user’s compound could be modified with similar groups for enhanced efficacy .
Pharmacokinetic and Physicochemical Properties
Compound Type Log Kow (RP-HPLC) S Value (IAM) Solubility Stability in Physiological pH Reference
Pyrazolo[4,3-e][1,2,4]triazines -0.3 to 0.5 0.8–1.2 Low (high polarity) Stable at pH 4–7.4
Pyrazolo[4,3-d]pyrimidines with Cl/CH3 Estimated: 1.0–2.0 Not reported Moderate Likely stable (no pH-dependent speciation) N/A
AZD1480 1.8 Not reported High Stable in plasma

Key Observations :

  • Lipophilicity vs. Bioavailability : Low Clog P values (< -0.1) in polar analogs correlate with poor membrane permeability, whereas the user’s compound (estimated Clog P ~1.2) may have better absorption .

Biological Activity

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article explores its biological mechanisms, pharmacological properties, and potential applications in cancer therapy.

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 to S phase.

Mode of Action

This compound inhibits CDK2 activity by binding to its active site, which disrupts the phosphorylation of target proteins necessary for cell cycle progression. The inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

In silico studies have shown that this compound has favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that the compound possesses drug-like characteristics suitable for further development.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cell lines. The compound has shown significant inhibition of growth in multiple cancer types, including breast and lung cancers. For instance, it was noted to effectively inhibit cell proliferation in A549 and HCT-116 cells with IC50 values indicating strong anti-proliferative effects .

Cell Cycle Effects

Studies have indicated that treatment with this compound results in notable cell cycle arrest at the G0–G1 phase. This was evidenced by flow cytometric analysis showing an increase in G0–G1 phase population and a decrease in S and G2/M phase populations compared to control groups .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on CDK Inhibition : A study highlighted that this compound serves as a scaffold for developing new kinase inhibitors. It demonstrated significant inhibition of CDK2 activity leading to reduced viability of cancer cells in vitro.
  • Cell Line Testing : In a comprehensive evaluation against the NCI 60 human tumor cell line panel, derivatives of pyrazolo[3,4-d]pyrimidine were tested for antiproliferative activity. The results indicated that certain derivatives had IC50 values as low as 8.21 µM against A549 cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis significantly in treated cancer cells, increasing caspase-3 levels and promoting apoptotic pathways .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains one chlorine atomPotent CDK inhibitor; anticancer activity
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidineContains two chlorine atomsMore potent than its mono-chloro variant; effective against various cancer cell lines
RoscovitineWell-known CDK inhibitorBroader activity spectrum; extensively studied

This table illustrates the unique features and comparative potency of this compound relative to other compounds within its class.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, a pyrazole precursor (e.g., 4-aminopyrazole-3-carbonitrile) reacts with ethyl imidate derivatives (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) under heating (120°C, 2 h) in the presence of anhydrous ammonium acetate . Chlorination steps may follow using reagents like phosphoryl oxychloride (POCl₃) under reflux .
  • Critical Conditions : Solvent choice (acetonitrile/DMF mixtures), temperature, and stoichiometry of ammonium acetate are pivotal. Yields range from 49% to 70%, depending on purification methods (e.g., preparative TLC vs. recrystallization) .

Q. How is the structure of this compound validated spectroscopically?

  • Key Techniques :

  • ¹H NMR : Signals at δ 2.35 ppm (CH₃ group), 8.07 ppm (pyrazole proton), and 12.93 ppm (NH) confirm substituent positions .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C: 63.54% calc. vs. 63.35% obs.) validates purity .
  • Mass Spectrometry (MS) : Molecular ion peaks align with theoretical masses (e.g., m/z 321 for C₁₇H₁₅N₅O) .

Q. What purification strategies are effective for isolating this compound?

  • Methods :

  • Preparative TLC : Used with CHCl₃/MeOH (9:1) for intermediates, achieving ~49% yield .
  • Recrystallization : Ethanol or dioxane yields higher purity (70%) but may reduce recovery .
    • Trade-offs : TLC is faster but less scalable; recrystallization is preferred for bulk but requires optimization of solvent polarity.

Advanced Research Questions

Q. How can substituents be selectively introduced at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine core?

  • Strategies :

  • Benzylation at 2-position : React with benzyl chlorides (1.95 mmol) in acetonitrile/DMF (9:1) using K₂CO₃ as a base (24 h, room temperature). NOESY NMR confirms spatial proximity between CH₂ and H-3 protons .
  • Halogenation at 5-position : Use POCl₃ under reflux for chloro groups or fluorinating agents (e.g., Selectfluor) for fluorine .
    • Challenges : Competing side reactions (e.g., over-chlorination) require controlled stoichiometry and reaction monitoring via TLC.

Q. How do structural modifications (e.g., chloro vs. methyl groups) impact biological activity?

  • Case Study : Chloro substituents enhance electrophilicity, improving kinase inhibition (e.g., EGFR, CDK2) by binding to ATP pockets. Methyl groups at the 2-position increase lipophilicity, enhancing membrane permeability .
  • Assays :

  • Kinase Inhibition : Use fluorescence polarization assays with purified enzymes (e.g., EGFR) and ATP analogs .
  • Cellular Proliferation : MTT assays in cancer cell lines (IC₅₀ values correlate with substituent electronic effects) .

Q. How can conflicting spectroscopic data from synthetic batches be resolved?

  • Approach :

  • Variable Temperature NMR : Resolves broadening due to tautomerism (common in pyrazolo-pyrimidines) .
  • X-ray Crystallography : Definitive structural assignment, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .
    • Example : Discrepancies in NH proton shifts (δ 12.93 vs. δ 12.80) may arise from solvent (DMSO-d₆ vs. CDCl₃) or hydration states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.